molecular formula C26H15FN2OS B2857878 4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile CAS No. 685107-37-3

4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile

Cat. No. B2857878
CAS RN: 685107-37-3
M. Wt: 422.48
InChI Key: UHDXVOVDRMPIRL-ZHACJKMWSA-N
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Description

4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C26H15FN2OS and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality 4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent pH Sensor and Chemosensor

One significant application of this compound is its use as a fluorescent pH sensor. A study highlighted a heteroatom-containing organic fluorophore, which exhibits the effect of intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). Its ability to switch emission between blue and dark states through protonation and deprotonation makes it an effective sensor for detecting acidic and basic organic vapors (Yang et al., 2013).

Electrochromic Properties in Polymers

This compound also enhances electrochromic properties when used in polymers. Research shows that copolymers incorporating this compound can display various colors under different conditions, such as in their oxidized or neutral states. Such materials are valuable in developing electrochromic devices (Türkarslan et al., 2007).

Structural and Molecular Analysis

In terms of molecular structure and analysis, the compound has been a focus in studies involving X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These studies provide insights into the compound's conformational changes and electron affinity, which are crucial for understanding its chemical behavior and potential applications (Venkateshan et al., 2019).

Application in Organic Electronics

The compound's derivatives have shown potential in organic electronics, particularly in solar cells. Research indicates that incorporating such compounds in polymer solar cells can significantly enhance their power conversion efficiency. The molecular architecture of these compounds complements the properties of conventional donor polymers, making them suitable for use in high-efficiency photovoltaic devices (Cheng et al., 2014).

properties

IUPAC Name

4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15FN2OS/c1-15-12-13-31-22(15)11-10-21-19(14-28)23(18-8-4-5-9-20(18)27)24-25(29-21)16-6-2-3-7-17(16)26(24)30/h2-13H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDXVOVDRMPIRL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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